molecular formula C24H23N3O2S B2688657 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 895417-50-2

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2688657
CAS RN: 895417-50-2
M. Wt: 417.53
InChI Key: YTUCREPFDALHFM-UHFFFAOYSA-N
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Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have been used to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Herbicidal Activity

  • Synthesis and Herbicidal Activity of 2-Aroxy-propanamides : Research on derivatives containing pyrimidine and 1,3,4-thiadiazole rings indicates that some compounds display selective herbicidal activity against certain plant species. This suggests potential agricultural applications for managing weed growth without affecting crops (Liu & Shi, 2014).

Antifungal Effects

  • Antifungal Effect of Derivatives : A study on derivatives containing a heterocyclic compound highlighted their effectiveness against specific fungi types. These findings could lead to the development of new antifungal agents with specific applications in agriculture and medicine (Jafar et al., 2017).

Enzymatic Activity Detection

  • Application in Enzymatic Activity Detection : A novel tetrazolium salt was developed for detecting lactate dehydrogenase activity in blood serum. This compound's synthesis provides a tool for medical research, particularly in diagnosing and monitoring diseases that affect enzyme levels (Shiga et al., 1984).

Anticancer Activity

  • Synthesis and Evaluation of Anticancer Derivatives : Research on pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives revealed their potential anticancer activities. These compounds were effective against human colon and hepatocellular carcinoma cell lines, offering a basis for developing new anticancer treatments (Abouzied et al., 2022).

Future Directions

The future directions for “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Thiazoles have been found in many potent biologically active compounds, suggesting they could be used in the development of new drugs .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-17-10-11-21-23(18(17)2)26-24(30-21)27(16-19-7-6-13-25-15-19)22(28)12-14-29-20-8-4-3-5-9-20/h3-11,13,15H,12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUCREPFDALHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

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